molecular formula C9H12ClNO2 B1592369 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride CAS No. 34589-97-4

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Cat. No.: B1592369
CAS No.: 34589-97-4
M. Wt: 201.65 g/mol
InChI Key: NRLXHBFFYMPJPL-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is also known as "Ethanone, 2-amino-1-(2,5-dimethoxyphenyl)-, hydrochloride" .

Scientific Research Applications

Pyrolysis Products Investigation

A study on a related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), was conducted to understand its stability when exposed to heat. This research is significant as it explores the potential pyrolytic degradation of such compounds, leading to the formation of unknown substances which may be inhaled. It highlights the importance of understanding the stability and decomposition products of similar compounds for health and safety considerations (Texter et al., 2018).

Synthesis and Reactivity Studies

Investigations into the condensation reactions of compounds structurally similar to 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride have been conducted. For example, the study on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal illustrates the chemical reactivity and potential applications of these compounds in synthesizing various heterocycles, which are crucial in pharmaceutical and chemical industries (Moskvina et al., 2015).

Antimicrobial Activity

A study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the antimicrobial potential of compounds related to this compound. Such research underlines the value of these compounds in developing new antimicrobial agents, which is a significant area in medical research (Puthran et al., 2019).

Platelet Aggregation Inhibitory Activity

Research on paeonol and its analogues, including compounds similar to this compound, for their platelet aggregation inhibitory activity is another significant application. This highlights the potential therapeutic applications of these compounds in cardiovascular diseases (Akamanchi et al., 1999).

Properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLXHBFFYMPJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624297
Record name 2-Amino-1-(2-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34589-97-4
Record name 2-Amino-1-(2-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(diformyl-amino)-2′-methoxyacetophenone (3.28 g) and 5% hydrogen chloride-ethanol solution (37 ml) was stirred at room temperature for 17 hours. The reaction mixture was concentrated under reduced pressure and the residue was triturated with diethyl ether. To the powder was again added 5% hydrogen chloride-ethanol solution and the mixture was stirred at room temperature for one day, and the mixture was concentrated under reduced pressure. The residue was washed with diethyl ether and ethyl acetate to obtain 2-amino-2′-methoxyacetophenone hydrochloride (2.91 g) as colorless solid.
Name
2-(diformyl-amino)-2′-methoxyacetophenone
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
37 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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